molecular formula C17H21NO2 B12693700 Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate CAS No. 94022-83-0

Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate

Cat. No.: B12693700
CAS No.: 94022-83-0
M. Wt: 271.35 g/mol
InChI Key: NAMUVRSTEVMHAJ-UHFFFAOYSA-N
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Description

EINECS 301-579-5 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of EINECS 301-579-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, esterification, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process .

Industrial Production Methods: In industrial settings, the production of EINECS 301-579-5 is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and automated control systems to maintain consistent quality and efficiency. The industrial production methods also incorporate safety measures to handle hazardous chemicals and prevent environmental contamination .

Chemical Reactions Analysis

Types of Reactions: EINECS 301-579-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its chemical behavior and applications.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of new functional groups on the compound .

Scientific Research Applications

EINECS 301-579-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects and drug development. Industrially, it is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of EINECS 301-579-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

EINECS 301-579-5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. The comparison can focus on differences in reactivity, stability, and applications. For instance, compounds with similar functional groups may exhibit different reactivity patterns due to variations in their molecular structures .

List of Similar Compounds:

Properties

CAS No.

94022-83-0

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

methyl 2-[(3,5-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate

InChI

InChI=1S/C17H21NO2/c1-12-8-13(2)10-14(9-12)11-18-16-7-5-4-6-15(16)17(19)20-3/h4-8,11-12,14H,9-10H2,1-3H3

InChI Key

NAMUVRSTEVMHAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(=C1)C)C=NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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